Enalapril Diketopiperazine Acid

説明

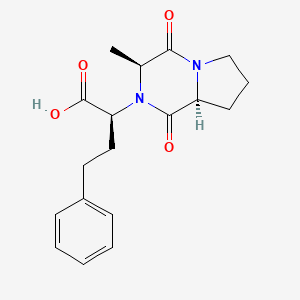

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-12-16(21)19-11-5-8-14(19)17(22)20(12)15(18(23)24)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,23,24)/t12-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBULCBUWNSQTL-QEJZJMRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1C(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747695 | |

| Record name | (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115623-21-7 | |

| Record name | Enalapril diketopiperazine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115623217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,8aS)-3-methyl-1,4-dioxo-octahydropyrrolo[1,2-a]piperazin-2-yl]-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRIL DIKETOPIPERAZINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ANF43RJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Degradation Pathways and Mechanisms of Formation of Enalapril Diketopiperazine Acid

Intramolecular Cyclization as a Primary Formation Pathway

The principal mechanism for the formation of enalapril (B1671234) diketopiperazine acid is through an intramolecular cyclization reaction. nih.govresearchgate.netingentaconnect.com This process is a key degradation pathway for enalapril, especially in the solid state and under specific environmental conditions. nih.gov The reaction involves the internal folding of the enalapril molecule to form a stable six-membered diketopiperazine ring. The decomposition of enalapril maleate (B1232345) can begin with the loss of a maleic acid molecule and a water molecule, which are eliminated during this intramolecular cyclization, resulting in the formation of the diketopiperazine molecule. researchgate.net

Enalapril is a prodrug that undergoes bioactivation in the liver through the hydrolysis of its ethyl ester group to form the active metabolite, enalaprilat (B1671235). drugbank.compharmaceutical-journal.comfda.gov This inherent susceptibility to hydrolysis is also a critical step in the degradation pathway leading to diketopiperazine formation. The process involves the initial hydrolysis of the ester group, which then facilitates an intramolecular reaction. A subsequent condensation reaction occurs between the newly formed carboxylic acid and the secondary amine within the same molecule, leading to the formation of a new amide bond and the closure of the diketopiperazine ring. nih.gov

The formation of the diketopiperazine ring is a specific and favored intramolecular reaction for enalapril under certain conditions. The proximity of the reacting functional groups—the carboxylic acid resulting from ester hydrolysis and the secondary amine of the proline moiety—facilitates this cyclization. The resulting six-membered diketopiperazine ring is a thermodynamically stable structure, which drives the reaction forward. Studies using thermal Fourier-transform infrared (FT-IR) microscopy have provided evidence for this cyclization by showing the appearance of new infrared peaks corresponding to the carbonyl bands of the DKP and the disappearance of peaks associated with the secondary amine and carboxylic acid groups of enalapril maleate. nih.gov

Influence of Environmental Stressors on Formation Kinetics

The rate of formation of enalapril diketopiperazine acid is significantly influenced by environmental factors such as pH, temperature, and humidity. researchgate.netnih.govresearchgate.nethistorymedjournal.com While enalapril maleate is relatively stable in the solid state, its stability decreases in solution and when mixed with certain excipients in tablet formulations. scielo.brnih.govnih.govresearchgate.net The degradation pathway of enalapril maleate is pH-dependent. nih.govrjpbcs.com

Hydrolysis is a major degradation pathway for enalapril in aqueous solutions. scielo.brscielo.br The rate and primary products of this hydrolysis are heavily dependent on the pH of the solution. scielo.brnih.govscielo.br

Under acidic stress conditions (e.g., in 0.1 N hydrochloric acid), the degradation of enalapril is accelerated, with this compound being a major degradation product. scielo.brnih.govresearchgate.netscielo.brresearchgate.net In acidic solutions with a pH below 5, the cyclization pathway to form enalapril diketopiperazine becomes particularly apparent. researchgate.net After 24 hours of hydrolysis in 0.1 N hydrochloric acid, approximately 80.4% of the initial enalapril remained. scielo.brresearchgate.net Interestingly, some research proposes that both acidic and alkaline conditions can promote the formation of DKP. sigmaaldrich.comnih.gov

In neutral conditions, such as in water, enalapril degrades into both enalaprilat and enalapril diketopiperazine. scielo.brnih.govresearchgate.netscielo.brresearchgate.net The degradation in neutral solution is slower compared to acidic or alkaline conditions. scielo.brresearchgate.net Studies have shown that after 24 hours of hydrolysis in water, about 95.2% of the enalapril was still present. scielo.brresearchgate.net The degradation in these conditions follows first-order kinetics. scielo.brresearchgate.net

Research Findings on Enalapril Degradation

The following table summarizes the degradation of enalapril under different hydrolytic conditions, highlighting the percentage of enalapril remaining and the calculated half-life (t₉₀), which is the time at which the concentration falls to 90% of the original concentration.

Table 1: Degradation of Enalapril Under Various Hydrolytic Stress Conditions

| Condition | Time | % Enalapril Remaining | t₉₀ (hours) | Primary Degradation Products |

|---|---|---|---|---|

| Acidic (0.1 N HCl) | 24 hours | 80.4% scielo.brresearchgate.net | 27.6 scielo.br | Enalaprilat, Enalapril Diketopiperazine scielo.brscielo.brresearchgate.net |

| Neutral (Water) | 24 hours | 95.2% scielo.brresearchgate.net | 218.8 scielo.br | Enalaprilat, Enalapril Diketopiperazine scielo.brscielo.brresearchgate.net |

| Alkaline (0.1 N NaOH) | 30 minutes | 7.5% scielo.brresearchgate.net | 0.08 scielo.br | Enalaprilat scielo.brscielo.brresearchgate.net |

Compound Names

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Enalapril |

| Enalaprilat |

| This compound |

| Enalapril Maleate |

| Maleic Acid |

| Hydrochloric Acid |

Hydrolytic Degradation Mechanisms

Alkaline Condition Degradation Patterns Distinct from Diketopiperazine Formation

Under alkaline conditions, the degradation of enalapril primarily proceeds through the hydrolysis of its ethyl ester group, yielding enalaprilat. scielo.brscielo.br This reaction is a distinct pathway from the intramolecular cyclization that forms diketopiperazine. Stress testing of enalapril in a 0.1 N sodium hydroxide (B78521) solution demonstrates a rapid degradation to enalaprilat, with a significant reduction in the parent compound in a short period. scielo.brscielo.br While some studies propose that both acidic and alkaline conditions can promote the formation of DKP, the predominant degradation product in alkaline media is consistently identified as enalaprilat. scielo.brresearchgate.net

Thermal-Induced Degradation and Intramolecular Dehydration Processes

Thermal stress is a significant factor in the degradation of enalapril, primarily driving the formation of this compound through an intramolecular dehydration and cyclization reaction. researchgate.net This process involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the adjacent amino acid residue, leading to the formation of a six-membered diketopiperazine ring with the concurrent elimination of a water molecule. akjournals.com Studies using thermal analysis techniques like thermogravimetry (TGA) and differential scanning calorimetry (DSC) have shown that the decomposition of enalapril maleate to DKP occurs at elevated temperatures. conicet.gov.arnih.gov The solid-state reaction of enalapril maleate to form DKP has been observed to be an autocatalytic process, characterized by an induction period followed by an acceleration in the degradation rate. scielo.br

In the presence of certain excipients, the thermal degradation profile of enalapril can be altered. For instance, interaction with Eudragit E has been shown to not only lead to the formation of DKP but also a six-membered cyclic anhydride. researchgate.net

Photolytic Influence on Enalapril Degradation to Diketopiperazine Acid

Exposure to light, particularly UV radiation, can also induce the degradation of enalapril, leading to the formation of this compound. historymedjournal.com Photodegradation studies have shown that enalapril is photolabile, and under UVA-UVB radiation, DKP is a resulting degradation product. historymedjournal.com The photodegradation of enalapril in solution appears to be pH-dependent, with the formation of DKP being more prominent in acidic to neutral solutions. researchgate.netresearchgate.net In the solid state, while some photolysis to DKP can occur, the extent is generally less than in solution. scielo.br

Oxidative Stability Assessments and Diketopiperazine Formation Inhibition

Enalapril has been found to be relatively stable under oxidative stress conditions. scielo.brscielo.br Studies involving exposure to hydrogen peroxide have shown minimal degradation of enalapril, suggesting that oxidative pathways are not a primary route for the formation of this compound. scielo.brscielo.br This inherent stability under oxidative conditions acts as a natural inhibition to DKP formation through this particular stress pathway. However, it is important to note that in the presence of certain oxidizing agents and under specific conditions, the formation of a diketopiperazine derivative from a similar ACE inhibitor has been observed, suggesting that while stable, the potential for oxidative degradation should not be entirely dismissed. The use of antioxidants in formulations could be a theoretical strategy to further inhibit any minor oxidative degradation, although the primary focus for preventing DKP formation lies in controlling pH, temperature, and light exposure.

Kinetic Studies of this compound Formation

The study of reaction kinetics provides valuable insights into the rate at which enalapril degrades to form this compound under various conditions. This knowledge is essential for predicting the shelf-life and stability of enalapril formulations.

Reaction Rate Constant Determinations Under Varied Conditions

The degradation of enalapril, including the formation of DKP, generally follows first-order kinetics. scielo.br The reaction rate constants (k) for this degradation are significantly influenced by factors such as temperature and pH. The following table summarizes the degradation rate constants of enalapril under different hydrolytic conditions.

| Stress Condition | Temperature (°C) | Degradation Rate Constant (k) |

| 0.1 N NaOH | 60 | 0.0914 min⁻¹ |

| Water | 80 | 0.0018 h⁻¹ |

| 0.1 N HCl | 80 | 0.0090 h⁻¹ |

| Table compiled from data in scielo.brscielo.br |

Under humid conditions (76.4% RH) and at a temperature of 293 K, the degradation rate constant for enalapril maleate in a tablet matrix was found to be (4.525 ± 0.09) x 10⁻⁸ s⁻¹. The presence of excipients can also affect the degradation rate, with some substances accelerating the formation of DKP.

Activation Energy Calculations for Diketopiperazine Formation

The activation energy (Ea) represents the minimum energy required for the intramolecular cyclization of enalapril to form DKP. A higher activation energy indicates a more stable compound that is less prone to degradation. The activation energy for the solid-state formation of enalapril DKP has been determined using various thermoanalytical methods. The following table presents a compilation of reported activation energy values.

| Method | Activation Energy (Ea) (kJ/mol) | Reference |

| Isothermal FT-IR Microscopy | 195 ± 12 | scielo.br |

| Kissinger–Akahira–Sunose (Isoconversional) | 198 | conicet.gov.ar |

| Thermal FT-IR Microspectroscopy (Pure Enalapril Maleate) | 141.2 ± 0.7 | researchgate.net |

| Thermal FT-IR Microspectroscopy (with Eudragit E 1:1) | 86.7 ± 0.8 | researchgate.net |

| Isothermal TG | 201 | nih.gov |

| Isothermal TG (with SiO₂) | 122 | nih.gov |

| Nucleation Models (from FT-IR) | 176.4 - 193.9 | |

| Table compiled from data in conicet.gov.arscielo.brnih.govresearchgate.net |

The significant decrease in activation energy in the presence of Eudragit E suggests that this excipient can exacerbate the degradation of enalapril maleate to DKP. researchgate.net

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Enalapril Diketopiperazine Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are the cornerstone for the analysis of Enalapril (B1671234) Diketopiperazine Acid in pharmaceutical samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods provide the necessary selectivity and sensitivity for the separation and quantification of Enalapril Diketopiperazine Acid from the active pharmaceutical ingredient (API), Enalapril, and other related impurities.

The primary goal in the analysis of degradation products is the development of a stability-indicating method. Such a method must be able to separate the drug substance from its degradation products, ensuring that the analytical results accurately reflect the stability of the drug. scielo.br

For Enalapril and its impurities, including this compound, several stability-indicating HPLC methods have been developed. scielo.brnih.gov These methods are essential for monitoring the stability of Enalapril in drug substances and finished products. scielo.br Forced degradation studies are integral to the development of these methods, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products. scielo.brnih.gov Research has shown that Enalapril degrades significantly under hydrolytic conditions, particularly alkaline stress, leading to the formation of Enalaprilat (B1671235) and this compound. scielo.brscielo.br Under neutral conditions, the primary degradation products are Enalaprilat and notably, the diketopiperazine derivative. scielo.brscielo.br Acidic stress also leads to the formation of these and other degradation products. scielo.brscielo.br

A key aspect of a stability-indicating method is its ability to resolve all known impurities with a resolution of greater than 3.5, which is a significant improvement over some existing monograph methods. nih.gov

The choice of mobile phase and stationary phase is critical for achieving optimal separation in HPLC. For the analysis of Enalapril and its degradation products, reversed-phase (RP) chromatography is commonly employed.

Several studies have focused on optimizing these parameters to improve separation efficiency and peak shape. scielo.brnih.gov Common stationary phases include C8 and C18 columns. nih.govscispace.com For instance, a ZORBAX Eclipse XDB-C18 column has been successfully used. nih.gov Another study utilized a Grace Platinumр C8 EPS column. scispace.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. scielo.brnih.gov The pH of the buffer is a crucial parameter. A phosphate (B84403) buffer with a pH of 3.0 has been shown to provide good separation. nih.govnih.gov In one method, the mobile phase consisted of acetonitrile and a 20 mmol phosphate buffer adjusted to pH 2.2 in a 25:75 v/v ratio. scispace.com Another successful mobile phase was a mixture of methanol and a 0.01M phosphate buffer at pH 2.2 (55:45, v/v). scielo.br The flow rate is also optimized, with typical values around 1.0 to 2.0 mL/min. scielo.brscispace.com UV detection is commonly performed at 215 nm. scispace.comresearchgate.net

It is worth noting that some official methods in pharmacopoeias have been found to have drawbacks, such as requiring high column temperatures (e.g., 70°C), which can be problematic for some HPLC instruments and may not provide complete separation. nih.govoup.com Newer methods have aimed to overcome these issues by using lower, more user-friendly temperatures, such as 55°C. nih.gov

Validation of the analytical method is essential to ensure its reliability and suitability for its intended purpose. The validation is typically performed according to the International Council for Harmonisation (ICH) guidelines. scispace.com

The key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical response. For this compound, linearity has been demonstrated over a specific concentration range. For example, one study showed linearity for DKP in the range of 0.33 to 5.30 μg/mL with a correlation coefficient (r²) of 0.9997. nih.govresearchgate.net Another method demonstrated linearity for DKP in the concentration range of 1.0 – 6.0 μg/ml. tsijournals.com

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Studies have reported intra-day and inter-day precision with RSD values not exceeding 5%. nih.govresearchgate.net

Accuracy: This determines the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this compound, reported LOD and LOQ values demonstrate the high sensitivity of the developed methods. One study reported an LOD and LOQ for DKP of 0.18 μg/mL and 0.33 μg/mL, respectively. nih.govresearchgate.net Another method found the LOD and LOQ to be 0.021% and 0.062%, respectively, for impurities. researchgate.net

A summary of validation parameters from a representative study is presented in the table below.

| Validation Parameter | Enalapril Diketopiperazine (DKP) |

| Linearity Range | 0.33 - 5.30 µg/mL. nih.govresearchgate.net |

| Correlation Coefficient (r²) | 0.9997. nih.govresearchgate.net |

| LOD | 0.18 µg/mL. nih.govresearchgate.net |

| LOQ | 0.33 µg/mL. nih.govresearchgate.net |

| Precision (RSD) | < 5%. nih.govresearchgate.net |

| Accuracy (Recovery) | Within acceptable limits. nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Impurity Profiling

While HPLC is excellent for separation and quantification, LC-MS is a powerful tool for the structural elucidation of unknown impurities and for confirming the identity of known ones like this compound.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. In LC-MS analysis, the eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For the analysis of Enalapril and its degradation products, LC-MS studies are often conducted to investigate the products formed under various stress conditions. nih.gov The m/z values and fragmentation patterns obtained from LC-MS analysis are crucial for identifying the chemical structures of these products. nih.gov

Studies have confirmed the identity of this compound by matching the m/z values and fragmentation patterns of the degradation product with that of a known reference standard. nih.govresearchgate.net Fragmentation patterns provide valuable information about the structure of a molecule. In mass spectrometry, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to a particular compound and can be used for its identification. For esters, fragmentation often occurs due to the cleavage of bonds next to the C=O group. libretexts.org

In the case of Enalapril, the protonated molecular ion of Enalaprilat (a related impurity) has a parent ion at m/z 349. google.com The FAB mass spectrum of an enalapril isomer has shown a protonated ion for the enalaprilat-DKP degradate at m/z 331. google.comgoogle.com Another study reported a mass spectrum for an enalapril isomer showing a fragmentation ion at m/z 234. google.com

Application in Complex Degradation Mixtures

The analysis of this compound is often complicated by its presence in complex mixtures containing the active pharmaceutical ingredient (API), Enalapril, its active metabolite Enalaprilat, and other potential degradation products or formulation excipients. researchgate.netnih.govnih.gov Stability-indicating high-performance liquid chromatography (HPLC) methods are the primary tools for resolving and quantifying these components simultaneously. scienceopen.comscielo.br

These methods are specifically developed and validated to demonstrate specificity, meaning they can accurately measure the analyte of interest without interference from other compounds in the sample. scielo.broup.com Researchers have developed various reversed-phase HPLC (RP-HPLC) methods capable of separating Enalapril, Enalaprilat, and this compound in a single chromatographic run. scienceopen.comresearchgate.net The optimization of these methods involves careful selection of the stationary phase (e.g., C8 or C18 columns), mobile phase composition (typically a buffered aqueous solution with an organic modifier like acetonitrile or methanol), pH, and detection wavelength (commonly 215 nm). scienceopen.comscielo.broup.comresearchgate.net For instance, forced degradation studies, where the drug product is exposed to stress conditions like acid, base, heat, and humidity, are used to generate the degradation products and prove the method's ability to separate them from the intact drug. scielo.brresearchgate.net

Below is a table summarizing typical parameters from validated HPLC methods used for the analysis of Enalapril and its impurities.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Grace Platinum C8 EPS (4.6 x 250 mm, 5 µm) scienceopen.com | ZORBAX Eclipse XDB-C18 oup.com | Purospher® RP-18 (150 x 4.6 mm, 5 µm) scielo.br |

| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer pH 2.2 (25:75 v/v) scienceopen.com | Acetonitrile and Phosphate Buffer pH 3.0 oup.com | Methanol: Phosphate Buffer pH 2.2 (55:45 v/v) scielo.br |

| Flow Rate | 2.0 mL/min scienceopen.com | Not Specified | 1.0 mL/min scielo.br |

| Detection | UV at 215 nm scienceopen.com | Not Specified | UV at 215 nm scielo.br |

| Column Temp. | Room Temperature scienceopen.com | 55°C oup.com | Not Specified |

| Run Time | < 9 min scienceopen.com | 20 min oup.com | Not Specified |

The successful application of these methods in complex matrices is fundamental for routine quality control, stability testing, and ensuring compliance with regulatory limits for impurities. scienceopen.comontosight.ai

Spectroscopic and Spectrometric Characterization Methods

Beyond chromatographic separation, spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural confirmation of this compound. ontosight.ai It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are employed to elucidate the complete chemical structure and confirm the identity of the compound, often as part of the characterization of a reference standard. klivon.comwdh.ac.id

NMR is also crucial for studying the stereochemistry and conformational dynamics of molecules. acs.org For proline-containing peptides and their derivatives like Enalapril, the amide bond can exist in both cis and trans conformations, leading to the potential for multiple species in solution. researchgate.net NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to identify and quantify these different conformers in solution. researchgate.net Furthermore, quantitative NMR (qNMR) can be applied to assess the purity of a sample without the need for an identical reference standard, by comparing the signal integral of the analyte to that of a certified internal standard of known concentration. klivon.com

Fourier Transform Infrared (FTIR) Microspectroscopy for Solid-State Degradation Analysis

Fourier Transform Infrared (FTIR) microspectroscopy is a highly effective technique for studying the chemical changes that occur during the solid-state degradation of Enalapril Maleate (B1232345) to this compound. nih.govresearchgate.net This method combines microscopy with FTIR spectroscopy, allowing for the analysis of very small sample areas and providing spatially resolved chemical information. jfda-online.com It is particularly useful for investigating the intramolecular cyclization reaction that leads to the formation of the diketopiperazine impurity, as it can detect changes in the functional groups of the molecules. researchgate.netnih.gov

The conversion of Enalapril Maleate to its diketopiperazine derivative is accompanied by distinct changes in the infrared spectrum. By monitoring the appearance and disappearance of specific absorption bands, the formation of the degradant can be tracked. Research has identified key spectral changes associated with this transformation. researchgate.net The formation of Enalapril Diketopiperazine is indicated by the gradual increase in peak intensities at approximately 1738 cm⁻¹ and 1672 cm⁻¹, which correspond to the carbonyl stretching vibrations of the newly formed diketopiperazine ring. researchgate.net Simultaneously, a broad peak around 3250 cm⁻¹ appears, corresponding to the O-H stretch of the water molecule eliminated during the cyclization reaction. researchgate.net Conversely, the bands associated with the intact Enalapril Maleate, such as those at 1751, 1728, and 1649 cm⁻¹, gradually decrease in intensity as the degradation progresses. researchgate.net

| Vibrational Band (cm⁻¹) | Assignment | Change upon Degradation |

| ~3250 | O-H stretching of water researchgate.net | Increase |

| ~1738 | Carbonyl (C=O) of Diketopiperazine researchgate.net | Increase |

| ~1672 | Carbonyl (C=O) of Diketopiperazine researchgate.net | Increase |

| 1751, 1728, 1649 | Bands of intact Enalapril Maleate researchgate.net | Decrease |

By coupling an FTIR microscope with a thermal analyzer (e.g., a hot stage), the solid-state degradation of Enalapril can be monitored in real-time as a function of temperature or time. nih.govresearchgate.net This hyphenated technique, known as thermal FT-IR microspectroscopy, allows for both isothermal and non-isothermal kinetic studies of the degradation process. jfda-online.comnih.gov

In these experiments, a sample of Enalapril Maleate is heated at a controlled rate or held at a specific temperature, and FTIR spectra are collected continuously. nih.gov The resulting data can be used to model the reaction kinetics. Studies have shown that the isothermal decomposition curves are often sigmoidal, indicating complex solid-state reaction mechanisms involving nucleation and growth. researchgate.net From non-isothermal experiments, kinetic parameters such as the activation energy (Ea) for the degradation process can be calculated. nih.govnih.gov For the formation of Enalapril Diketopiperazine from pure Enalapril Maleate, activation energy values have been reported in the range of 141.2 to 193.9 kJ/mol. nih.govnih.gov This information is invaluable for predicting the stability of the drug under various storage conditions.

Reference Standards and Their Role in Analytical Method Development and Validation

A reference standard of this compound is a highly purified and well-characterized material that serves as a benchmark for analytical testing. aquigenbio.com The availability and use of such standards are essential for the development, validation, and routine application of analytical methods in the pharmaceutical industry. synzeal.com

Reference standards are critical for several key aspects of method validation as stipulated by regulatory guidelines:

Specificity/Selectivity: The reference standard is used to confirm the identity of the peak corresponding to this compound in a chromatogram and to ensure it is well-resolved from the API and other impurities. scienceopen.comscispace.com

Linearity: A calibration curve is generated by preparing a series of solutions of the reference standard at different known concentrations and measuring the instrument response, establishing the concentration range over which the method is accurate. nih.govresearchgate.net

Accuracy: The accuracy of a method is often determined by spiking a sample matrix with a known amount of the reference standard and measuring the recovery. scielo.br

Precision: The precision (repeatability and reproducibility) of a method is assessed by analyzing replicate samples of the reference standard. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of a method is determined by finding the lowest concentrations of the reference standard that can be reliably detected and quantified. nih.govscienceopen.com

Suppliers of reference standards provide a comprehensive Certificate of Analysis that includes data from techniques like HPLC (for purity), Mass Spectrometry (for molecular weight confirmation), and NMR (for structural identity), ensuring their suitability for these critical quality control applications. klivon.comaquigenbio.com

Pharmaceutical Impurity Management and Regulatory Scientific Considerations of Enalapril Diketopiperazine Acid

International Conference on Harmonisation (ICH) Guidelines on Impurities and Degradation Products

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. The ICH Q3B(R2) guideline specifically addresses impurities in new drug products. europa.eu This guideline establishes thresholds for reporting, identification, and qualification of degradation products. europa.eu

For Enalapril (B1671234), which has a maximum daily dose of 40 mg, the ICH Q3B guideline specifies a qualification threshold of 0.5% for any single unknown impurity. researchgate.net This means that any degradation product exceeding this level must be identified and its safety established through appropriate studies. researchgate.net The guideline also outlines the requirements for analytical procedures used to detect and quantify these impurities, emphasizing the need for validated, stability-indicating methods. europa.eu Stress testing of the drug substance and product under various conditions such as heat, humidity, acid/base hydrolysis, and oxidation is crucial to identify potential degradation products like Enalapril Diketopiperazine Acid. europa.euscielo.br

Pharmacopoeial Standards and Limits for this compound (e.g., European Pharmacopoeia Impurity D)

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the British Pharmacopoeia (BP), set official standards for the quality of medicines. Enalapril Diketopiperazine is listed as "Enalapril Impurity D" in the European Pharmacopoeia. ontosight.aisynzeal.commdpi.com The BP sets a limit of 1% for this specific impurity. researchgate.net The discrepancy between this pharmacopoeial limit and the lower ICH qualification threshold of 0.5% can be attributed to the availability of safety data for Enalapril Diketopiperazine. researchgate.net The higher limit in the pharmacopoeia is likely based on toxicological data demonstrating its safety at that level.

The control of Enalapril Diketopiperazine is a critical aspect of quality control for enalapril drug products to ensure their safety and efficacy. ontosight.ai Analytical methods like High-Performance Liquid Chromatography (HPLC) are routinely used to identify and quantify this impurity. ontosight.aiscispace.comijpbs.com

Strategies for Impurity Control in Enalapril Manufacturing Processes

The formation of Enalapril Diketopiperazine is a significant challenge in the manufacturing and storage of enalapril-containing products. Effective control strategies are essential to minimize its presence.

Process-Related Impurity Generation and Mitigation

Enalapril Diketopiperazine is primarily formed through an intramolecular cyclization reaction. nih.govgoogle.com This degradation pathway is influenced by several factors during the manufacturing process.

Excipient Compatibility: Certain excipients commonly used in tablet formulations can promote the degradation of enalapril to its diketopiperazine derivative. nih.gov For instance, microcrystalline cellulose (B213188) has been identified as an excipient that can accelerate enalapril degradation. nih.gov The interaction between enalapril maleate (B1232345) and some polymers, like Eudragit E, can also significantly increase the formation of Enalapril Diketopiperazine, especially at elevated temperatures. nih.govresearchgate.net

Manufacturing Method: The manufacturing process itself can influence impurity formation. For example, wet granulation using an aqueous solution of maleic acid has been proposed as a method to improve the stability of enalapril maleate in tablet formulations. google.com Conversely, hot-melt extrusion with certain polymers can lead to significant degradation. mdpi.comresearchgate.net

In-situ Salt Formation: One strategy to enhance stability is the in situ formation of the enalapril sodium salt during manufacturing. nih.govresearchgate.net This process, however, needs to be carefully controlled to ensure the reaction is complete, as incomplete reactions can lead to other stability issues. nih.gov

Storage-Related Impurity Formation and Control

The formation of Enalapril Diketopiperazine is not limited to the manufacturing process and can continue during storage.

Temperature and Humidity: Elevated temperature and humidity are major environmental factors that accelerate the degradation of enalapril to Enalapril Diketopiperazine. nih.govscielo.br Studies have shown that while enalapril maleate powder itself is relatively stable, its stability significantly decreases when formulated into tablets and exposed to high temperature and humidity. researchgate.netresearchgate.net

Packaging: Proper packaging is crucial to protect enalapril products from environmental factors. nih.gov Storing tablets in appropriate packaging can help maintain their stability over the shelf life. scielo.br

Solid-State Degradation: In the solid state, the formation of diketopiperazine is the predominant degradation pathway for enalapril. researchgate.net This is in contrast to aqueous solutions where hydrolysis to enalaprilat (B1671235) is more dominant. researchgate.net

Impact of Microenvironmental pH on Impurity Profile Control

The microenvironmental pH within a solid dosage form plays a critical role in the stability of enalapril and the formation of Enalapril Diketopiperazine. nih.govresearchgate.net

pH-Dependent Degradation: The degradation pathway of enalapril is highly dependent on pH. researchgate.netconicet.gov.ar In acidic conditions (pH < 5), the formation of Enalapril Diketopiperazine is favored, while in basic or alkaline conditions, hydrolysis to enalaprilat is the main degradation route. scielo.brnih.govresearchgate.netconicet.gov.ar Some studies suggest that both acidic and alkaline conditions can promote the formation of the diketopiperazine derivative. nih.gov

Controlling Microenvironmental pH: The careful control of the microenvironmental pH within the formulation is a key strategy to inhibit the formation of Enalapril Diketopiperazine. nih.gov This can be achieved through the selection of appropriate excipients and the addition of pH-modifying agents or stabilizers. nih.govgoogle.com For example, the addition of certain organic acids, like tartaric acid, has been shown to slow the degradation rate. nih.gov Conversely, basic excipients can lead to a different degradation profile, with enalaprilat being the major impurity. researchgate.net Studies on oral liquid formulations have shown that maintaining a pH below 3.5 can help control the formation of both enalaprilat and Enalapril Diketopiperazine. google.com

The following table summarizes the key factors influencing the formation of this compound and the corresponding control strategies.

| Factor | Influence on Enalapril Diketopiperazine Formation | Control Strategy |

| ICH Guidelines | Sets qualification threshold for impurities. researchgate.net | Adherence to ICH Q3B(R2) guidelines for impurity testing and qualification. europa.eu |

| Pharmacopoeial Standards | Defines the acceptable limit for Enalapril Impurity D. researchgate.netontosight.ai | Compliance with pharmacopoeial monographs for enalapril products. |

| Process-Related Factors | Excipient interactions and manufacturing methods can accelerate degradation. nih.govnih.govnih.govresearchgate.net | Careful selection of compatible excipients and optimization of manufacturing processes. nih.govgoogle.com |

| Storage Conditions | High temperature and humidity increase impurity formation. nih.govscielo.brresearchgate.net | Storage in controlled environments and use of appropriate packaging. nih.govscielo.br |

| Microenvironmental pH | Acidic pH favors the formation of the diketopiperazine impurity. scielo.brnih.govresearchgate.netresearchgate.netconicet.gov.ar | Formulation with pH-modifying excipients to maintain a stable microenvironment. nih.govgoogle.comgoogle.com |

Formulation Induced Chemical Instability: Role of Excipients in Enalapril Diketopiperazine Acid Formation

Excipient Compatibility Studies and Their Influence on Enalapril (B1671234) Stability

Excipient compatibility studies are fundamental to the development of stable pharmaceutical formulations. For enalapril maleate (B1232345), these studies are particularly crucial due to its inherent instability when mixed with various common excipients. researchgate.net Research has consistently shown that while the crystalline solid of enalapril maleate is stable, its stability can be compromised in the presence of excipients, especially under conditions of heat and humidity. researchgate.netnih.gov

The general order of enalapril maleate stability in the presence of different classes of excipients has been identified as follows: disaccharides > celluloses > starches > superdisintegrants. pharmaexcipients.com This hierarchy underscores the significant role that the physicochemical properties of excipients play in the degradation of enalapril. The water sorption capacity of an excipient is a key determinant of this interaction. Excipients with a higher capacity for water sorption can create a condensed water layer on their surface, which acts as a solvent for enalapril maleate, thereby facilitating its degradation. pharmaexcipients.com

Forced degradation studies, conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions, are instrumental in elucidating the degradation profile of enalapril and its potential interactions with excipients. historymedjournal.com These studies have revealed that enalapril maleate is particularly susceptible to hydrolytic degradation under both acidic and basic conditions, which can be influenced by the excipients present in the formulation. historymedjournal.com

Specific Excipient Interactions Promoting or Inhibiting Diketopiperazine Formation

The formation of Enalapril Diketopiperazine Acid is highly dependent on the specific interactions between enalapril and the excipients in the formulation. The pH of the microenvironment created by the excipients is a critical factor, with both acidic and basic conditions capable of promoting the degradation pathway. nih.govnih.gov

Acidic Excipient-Induced Degradation Enhancement

While initially it was thought that diketopiperazine formation occurs predominantly in acidic media, further research has proposed that both acidic and alkaline conditions can facilitate this degradation pathway. nih.gov In acidic solutions (pH < 5), the intramolecular cyclization to form this compound is a significant degradation route. pharmaexcipients.com An acidic drug-matrix has been associated with the formation of diketopiperazine as a primary degradant. nih.gov For instance, after 24 hours of hydrolysis in 0.1 N hydrochloric acid, the remaining percentage of enalapril was found to be 80.4%, with diketopiperazine being a major degradation product. scielo.brscielo.br The degradation in acidic conditions follows first-order kinetics. scielo.brscielo.br

However, the addition of certain organic acids, such as tartaric acid, has been shown to paradoxically improve the stability of enalapril maleate in ternary mixtures with other excipients. nih.gov This suggests that a subtle control of the microenvironmental pH is necessary, and an optimal ratio of the acidic stabilizer is required to inhibit diketopiperazine formation effectively. nih.gov

Basic Excipient Effects on Degradation Pathways

The following table summarizes the degradation of enalapril maleate in the presence of different excipients under stress conditions (100°C, >90% RH, 2 hours).

Table 1: Degradation of Enalapril Maleate with Various Excipients

| Excipient | Enalaprilat (B1671235) (%) | Diketopiperazine (%) |

|---|---|---|

| None | 2.6 | 21.0 |

| Triglyceride Palmitic Acid | 2.6 | 21.0 |

| Sodium Bicarbonate | 14.9 | 0.1 |

Data sourced from scientific literature. researchgate.net

Impact of Hydrophobic Binders (e.g., Stearic Acid, Glyceryl Monostearate)

The use of hydrophobic binders, such as stearic acid and glyceryl monostearate, has been investigated as a strategy to improve the chemical stability of enalapril maleate. nih.govscience.gov These excipients can act as a protective barrier, isolating the drug from moisture and preventing interactions with other destabilizing excipients. nih.gov

In a study employing high-shear melting granulation, formulations containing stearic acid demonstrated the greatest improvement in enalapril maleate stability. researchgate.netnih.gov The incorporation of stearic acid into pellets was found to reduce both the hydrolytic degradation to enalaprilat and the formation of diketopiperazine. nih.gov This stabilizing effect is attributed to the hydrophobic nature of stearic acid, which limits the ingress of moisture necessary for the degradation reactions. nih.gov

Glyceryl monostearate has also been used in melt granulation techniques to enhance enalapril stability, although stearic acid has been reported to be more effective. researchgate.netnih.gov The stability of enalapril maleate in granules prepared with these hydrophobic binders was significantly higher than that of the raw drug, with the remaining content of enalapril maleate after 91 days being above 93% for granules, compared to 68.4% for the raw drug. researchgate.net

The table below shows the impact of stearic acid on the formation of degradation products in enalapril maleate pellets under accelerated stability testing.

Table 2: Effect of Stearic Acid (SA) on Enalapril Degradation Products in Pellets

| Formulation | Enalaprilat (µg/g) | Diketopiperazine (µg/g) |

|---|---|---|

| Pellets with EM | Lower Formation | Higher Formation |

Data interpretation from scientific literature. nih.govresearchgate.net

Polymer Interactions (e.g., Eudragit E) and Their Catalytic or Inhibitory Effects

Polymeric excipients, often used as coating agents or matrix formers, can have complex interactions with enalapril maleate, leading to either catalysis or inhibition of diketopiperazine formation. Eudragit E, a cationic polymer, has been shown to accelerate the degradation of enalapril maleate to its diketopiperazine derivative. nih.gov

Studies using thermal Fourier Transform Infrared (FTIR) microspectroscopy have demonstrated that an interaction occurs between enalapril maleate and Eudragit E in the solid state. nih.gov This interaction can significantly lower the activation energy required for diketopiperazine formation. For pure enalapril maleate, the activation energy for this degradation pathway is approximately 141.2 kJ/mol. However, in a 1:1 weight ratio mixture with Eudragit E, this value is reduced to 86.7 kJ/mol, indicating a catalytic effect of the polymer. nih.gov

The proposed mechanism for this interaction involves the carboxyl group of the maleic acid portion of the drug salt interacting with Eudragit E, which in turn exacerbates the degradation of the enalapril moiety. nih.gov Interestingly, at higher concentrations of Eudragit E, the degradation rate may be somewhat reduced. This is postulated to be due to an interaction between the excess polymer and the carboxyl group of enalapril itself, which can hinder the cyclization reaction. nih.gov

The following table presents the kinetic data for the formation of this compound from enalapril maleate in the presence and absence of Eudragit E.

Table 3: Activation Energy for Diketopiperazine Formation

| Sample | Activation Energy (kJ/mol) |

|---|---|

| Pure Enalapril Maleate | 141.2 ± 0.7 |

Data sourced from scientific literature. nih.gov

Solid-State Interactions and Their Mechanistic Investigations

The chemical instability of enalapril in solid dosage forms is fundamentally driven by solid-state interactions between the drug and excipients. These interactions can be investigated using various analytical techniques, such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy, to elucidate the underlying mechanisms. researchgate.net

DSC studies have revealed that interactions between enalapril maleate and certain excipients, like microcrystalline cellulose (B213188), can lead to a reduction in the apparent heat of fusion of the drug. researchgate.net This suggests a weak interaction at the contact surface between the drug and the excipient, which can alter the crystal structure of enalapril and make it more susceptible to degradation. researchgate.net

FTIR spectroscopy has been instrumental in identifying the specific chemical changes that occur during degradation. For instance, the formation of this compound is evidenced by the appearance of new IR peaks corresponding to the carbonyl groups of the diketopiperazine ring (around 1738 cm⁻¹ and 1672 cm⁻¹) and the disappearance of peaks associated with the secondary amine and carboxylic acid groups of enalapril maleate. researchgate.net Thermal FTIR microscopy has allowed for the real-time monitoring of these changes upon heating, providing clear evidence of the intramolecular cyclization process. researchgate.net

Mechanistic studies have also highlighted the crucial role of moisture in facilitating these solid-state interactions. Even at low relative humidity, some excipients can sorb enough water to create a localized environment where enalapril can dissolve and subsequently degrade. historymedjournal.com This underscores the importance of controlling moisture content in the formulation and throughout the manufacturing and storage processes.

The following table lists the compounds mentioned in this article.

Table 4: List of Compounds

| Compound Name |

|---|

| Enalapril |

| Enalaprilat |

| This compound |

| Enalapril Maleate |

| Glyceryl Monostearate |

| Magnesium Stearate |

| Sodium Bicarbonate |

| Stearic Acid |

| Tartaric Acid |

| Eudragit E |

Granulation and Processing Techniques to Mitigate Impurity Formation

The manufacturing process, particularly the granulation method, is a critical factor influencing the chemical stability of enalapril maleate. The combined exposure to moisture, heat, and mechanical stress during processing can accelerate the intramolecular cyclization that leads to the formation of its primary degradant, enalapril diketopiperazine (DKP). Consequently, the careful selection and optimization of granulation and processing techniques are paramount to ensuring a stable final product with minimal impurities.

Wet Granulation: A Major Contributor to Instability

Wet granulation is a widely used technique to enhance powder flow and compressibility. However, it is a significant contributor to enalapril degradation due to the introduction of a liquid binder, typically water, and a subsequent drying step involving heat. researchgate.netgoogle.com This environment provides the ideal conditions for the DKP-forming cyclization reaction to occur. researchgate.net

Several key factors in the wet granulation process directly impact the rate of DKP formation:

Moisture Content: There is a direct correlation between the amount of water used in the granulation fluid and the extent of enalapril degradation. Higher water content leads to a more pronounced increase in DKP levels. researchgate.net The residual moisture in the dried granules is also critical; minimizing it is essential for long-term stability. google.comingentaconnect.com

Drying Temperature: The elevated temperatures used to dry the wet granules accelerate the degradation kinetics. researchgate.net For instance, drying in a fluid bed dryer at inlet temperatures between 40-60°C is a common practice that requires careful control to limit impurity formation. google.com

Excipient Interactions: The intimate mixing and mechanical stress inherent in high-shear wet granulation can intensify the destabilizing effects of incompatible excipients. researchgate.net

Research has shown that while wet granulation presents challenges, its parameters can be optimized. For example, one study demonstrated that in a wet granulation process, increasing the amount of sodium hydrogen carbonate, an alkaline stabilizer, dramatically decreased the formation of DKP after one month under accelerated stability conditions (40°C/75% RH). ingentaconnect.com This highlights the potential for in-process stabilization during wet granulation. nih.gov

Table 1: Impact of Sodium Hydrogen Carbonate Level in Wet Granulation on Enalapril Degradation Data adapted from a study on enalapril maleate tablets stored for one month at 40°C/75% RH. ingentaconnect.com

| Batch | Stabilizer Amount (% of Stoichiometric) | DKP Impurity (%) in Al/Al Blister | DKP Impurity (%) in HDPE + Desiccant |

| 1 | 100% | 1.10 | 0.40 |

| 2 | 125% | 0.29 | 0.14 |

| 3 | 150% | 0.12 | 0.08 |

| 4 | 175% | 0.08 | 0.06 |

| 5 | 200% | 0.06 | 0.05 |

Alternative Processing Techniques for Enhanced Stability

To circumvent the inherent problems of wet granulation, alternative manufacturing methods that avoid the use of aqueous binders are often preferred for moisture-sensitive drugs like enalapril. chinacanaan.com

Dry Granulation: This technique, which includes roller compaction and slugging, densifies powders using mechanical pressure without the addition of liquids. By eliminating both the granulation fluid and the high-temperature drying step, dry granulation significantly reduces the risk of DKP formation. google.comchinacanaan.com It is an ideal method for materials sensitive to moisture and heat. chinacanaan.com A patent comparing stabilized formulations found that a dry granulated batch without a stabilizer had 3.02% total impurities, whereas a comparable wet granulated batch had 8.96%, underscoring the stability advantage of the dry process. google.com

Direct Compression: As the most streamlined method, direct compression involves simply blending the active pharmaceutical ingredient (API) with suitable excipients and compressing the mixture into tablets. researchgate.netresearchgate.net This process completely avoids granulation, thereby eliminating the associated risks of heat and moisture exposure. researchgate.netresearchgate.net The success of direct compression is highly dependent on the physical properties (e.g., flowability, compressibility) of the API and the chosen excipients. researchgate.net Studies have concluded that direct compression is a viable and advantageous alternative for manufacturing enalapril maleate tablets, leading to stable formulations. researchgate.netepo.org

Melt Granulation: This technique involves using a binder that melts at a relatively low temperature to agglomerate the powders. Fluidized bed hot melt granulation and high-shear melt granulation have been shown to be suitable alternatives for improving the chemical stability of enalapril maleate. researchgate.netnih.gov One study found that using stearic acid as a hydrophobic binder in melt granulation significantly improved stability, suggesting this method could be a successful substitute for the in-situ formation of the enalapril sodium salt. nih.govnih.gov The granules produced showed very low levels of DKP, with the remaining enalapril content staying above 93% after 91 days, compared to 68.4% for the raw drug under the same conditions. researchgate.net

Comparative Degradation Chemistry Within Angiotensin Converting Enzyme Inhibitor Diketopiperazines

Analogous Diketopiperazine Formation in Other ACE Inhibitors (e.g., Lisinopril (B193118), Quinapril (B1585795), Perindopril)

The formation of diketopiperazine derivatives is a recognized degradation pathway for several ACE inhibitors, not limited to enalapril (B1671234). This intramolecular cyclization is a common feature for drugs that are dipeptide derivatives. nih.gov

Lisinopril: Lisinopril can undergo intramolecular dehydration at elevated temperatures to form its corresponding diketopiperazine, (S,S,S)-diketopiperazine, which is a listed impurity in the European Pharmacopoeia. nih.gov Heating lisinopril in an n-butanol solution with hydrochloric acid at 80°C can also produce this impurity. nih.gov Furthermore, epimerization of this impurity at high temperatures can lead to the formation of (R,S,S)-diketopiperazine. nih.gov Studies have shown that in the solid state, lisinopril dihydrate first undergoes a two-step dehydration process before the anhydrous form undergoes intramolecular cyclization to form the diketopiperazine at temperatures above 157°C. nih.govpharm.or.jp

Quinapril: Quinapril is known to degrade into two primary products: quinaprilat (B1678679) through hydrolysis and quinapril diketopiperazine via intramolecular cyclization. researchgate.net The formation of quinapril diketopiperazine is particularly noted during heating. nih.gov Amorphous quinapril hydrochloride is especially susceptible to converting to the diketopiperazine impurity at 80°C. nih.gov The process can occur during manufacturing, drying, or formulation of the drug. nih.govgoogle.com

Perindopril (B612348): Perindopril is particularly susceptible to both hydrolysis and intramolecular cyclization due to its molecular structure. google.com The main degradation products are perindoprilate (from hydrolysis) and a diketopiperazine derivative (impurity F in the European Pharmacopoeia) from intramolecular cyclization. google.comoup.com The formation of diketopiperazine derivatives in perindopril is a known pathway of degradation. google.comresearchgate.net

Ramipril (B1678797): Ramipril also undergoes degradation to form a diketopiperazine derivative, which is a specified impurity. ontosight.aichromatographyonline.com The primary degradation pathways for ramipril are hydrolysis to ramipril diacid and cyclization to ramipril diketopiperazine. chromatographyonline.com

Structural Features Predisposing ACE Inhibitors to Diketopiperazine Cyclization

The predisposition of ACE inhibitors to form diketopiperazines is intrinsically linked to their chemical structure. Most ACE inhibitors are derivatives of di- or tripeptides, containing amino acid moieties linked by peptide bonds. frontiersin.orgnih.gov

Key structural features that facilitate this intramolecular cyclization include:

Dipeptide Backbone: The presence of a dipeptide-like structure provides the necessary proximity of the terminal amino group and the ester or carboxylic acid group for cyclization.

Ester Group: Many ACE inhibitors are prodrugs containing an ethyl ester group. This ester group is susceptible to nucleophilic attack by the secondary amine in the dipeptide structure, leading to the formation of the six-membered diketopiperazine ring and the elimination of ethanol (B145695).

Carboxylic Acid Group: In the case of the active diacid form of the ACE inhibitors (like enalaprilat), intramolecular cyclization can still occur, though often under different conditions (e.g., high temperature), leading to the formation of a diketopiperazine and a molecule of water. nih.govpharm.or.jp

Conformation: The spatial arrangement of the molecule can either facilitate or hinder the cyclization reaction. The flexibility of the molecule and the ability of the reactive groups to come into close proximity are crucial.

Mechanistic Similarities and Differences in Diketopiperazine Formation Across ACE Inhibitor Class

The fundamental mechanism of diketopiperazine formation is an intramolecular nucleophilic acyl substitution. The secondary amine of the dipeptide structure acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester or carboxylic acid group.

Similarities:

Intramolecular Cyclization: All the aforementioned ACE inhibitors undergo an intramolecular cyclization reaction to form a six-membered diketopiperazine ring. google.comresearchgate.net

Influence of Temperature: The rate of diketopiperazine formation is generally accelerated by elevated temperatures for all susceptible ACE inhibitors. nih.govnih.govnih.govresearchgate.net

Influence of pH: The pH of the environment can significantly influence the rate of degradation. For enalapril, it has been proposed that both acidic and alkaline conditions can promote the formation of its diketopiperazine. nih.gov For the ACE inhibitor RS-10085, cyclization to the diketopiperazine was the predominant degradation pathway at pH 4 or below. nih.gov

Differences:

Rate of Formation: The rate of diketopiperazine formation can vary significantly among different ACE inhibitors, influenced by their specific chemical structures and the presence of other functional groups. For instance, quinapril is noted to rapidly cyclize to its diketopiperazine impurity compared to other ACE inhibitors. nih.gov

Solid-State vs. Solution Chemistry: The mechanism and kinetics of degradation can differ between the solid state and in solution. For lisinopril, solid-state degradation to the diketopiperazine occurs after dehydration at high temperatures. nih.govpharm.or.jp In solution, factors like solvent and pH play a more direct role. nih.gov

Influence of Excipients: Pharmaceutical excipients can have a significant impact on the stability of ACE inhibitors. For enalapril maleate (B1232345), certain common excipients were found to promote the formation of its diketopiperazine. nih.gov Conversely, the addition of organic acids like tartaric acid can inhibit its formation by controlling the microenvironmental pH. nih.gov For quinapril, the pH grade of silicate (B1173343) excipients was found to affect the rate of diketopiperazine formation. nih.gov

Comparative Analytical Approaches for Diketopiperazines in Related Substances

A variety of analytical techniques are employed to detect, identify, and quantify diketopiperazine impurities in ACE inhibitors.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of ACE inhibitors and their degradation products. walshmedicalmedia.comresearchgate.net Reversed-phase HPLC (RP-HPLC) with UV detection is a common method for separating the parent drug from its impurities, including the diketopiperazine. walshmedicalmedia.comcu.edu.eg Stability-indicating HPLC methods are specifically developed and validated to ensure that all degradation products are adequately separated and quantified. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for the identification and structural elucidation of unknown impurities. chromatographyonline.com This technique provides molecular weight and fragmentation data, which are crucial for confirming the structure of diketopiperazine derivatives. chromatographyonline.com

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the solid-state stability of ACE inhibitors. nih.govpharm.or.jp However, these methods may not always be sufficient to detect diketopiperazine formation. nih.gov A combination of a thermal analyzer with Fourier Transform Infrared (FT-IR) microspectroscopy has proven to be a more effective method for directly observing the formation of diketopiperazines in the solid state by detecting the appearance of the characteristic carbonyl band of the DKP. nih.govpharm.or.jp

Spectrophotometry: In some cases, spectrophotometric methods can be developed for the quantification of degradation products. For example, a method for lisinopril involves its degradation to a diketopiperazine, which is then condensed with o-phenylenediamine (B120857) to form a colored complex that can be measured spectrophotometrically. walshmedicalmedia.com

Capillary Electrophoresis: Capillary electrophoresis is another technique that has been reported for the analysis of ACE inhibitors and their impurities. researchgate.net

Below is a table summarizing the analytical methods used for the detection of diketopiperazine impurities in various ACE inhibitors.

| ACE Inhibitor | Analytical Method | Key Findings | Reference(s) |

| Enalapril | Thermal FT-IR Microspectroscopy | Allows for the study of solid-state intramolecular cyclization to diketopiperazine. | nih.gov |

| HPLC | Used to monitor the formation of diketopiperazine in stability studies. | nih.gov | |

| Lisinopril | HPLC | Used for the determination of lisinopril and its impurities, including diketopiperazine. | walshmedicalmedia.com |

| Thermal FT-IR Microspectroscopy | Provides direct evidence of diketopiperazine formation in the solid state. | nih.govpharm.or.jp | |

| Spectrophotometry | A method based on the reaction of the diketopiperazine derivative. | walshmedicalmedia.com | |

| Quinapril | LC-MS/MS | Used to identify quinaprilat and quinapril diketopiperazine as degradation products. | researchgate.net |

| HPLC | Stability-indicating methods for the quantification of quinapril and its degradants. | researchgate.net | |

| Perindopril | LC | A stability-indicating method for the simultaneous quantification of perindopril and its related substances, including the diketopiperazine. | oup.com |

| Ramipril | LC-MS/MS | Used to identify and characterize impurities, including the diketopiperazine derivative. | chromatographyonline.com |

Future Research Directions in Enalapril Diketopiperazine Acid Chemistry

Elucidation of Novel Degradation Pathways and Intermediate Species

Current knowledge establishes that the degradation of enalapril (B1671234) to its diketopiperazine derivative is significantly influenced by factors such as pH, temperature, and humidity. researchgate.netnih.gov The primary pathways are understood to be intramolecular cyclization, which is prevalent in the solid state, and hydrolysis, which dominates in aqueous solutions. pharmaexcipients.comresearchgate.net The formation of diketopiperazine is favored in acidic conditions (pH < 5), while the formation of enalaprilat (B1671235), another degradation product, is more common at pH levels above 5. nih.govmdpi.comconicet.gov.ar

However, the complete picture of enalapril's degradation is likely more complex. Recent studies have suggested the existence of additional, yet uncharacterized, degradation products. nih.gov Future research should focus on identifying these unknown species and elucidating the specific conditions under which they form. The use of advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional chromatography, will be crucial in this endeavor. nih.govnih.gov

A key area for investigation is the potential for autocatalytic degradation in the solid state, where the initial formation of the diketopiperazine may accelerate further degradation. researchgate.net Understanding the kinetics and mechanisms of these novel pathways will be instrumental in developing more effective strategies to prevent impurity formation.

Development of Advanced Computational and Predictive Models for Impurity Formation

The ability to predict the formation of Enalapril Diketopiperazine Acid under various conditions is a significant goal for pharmaceutical development. While kinetic models based on experimental data have been developed, more sophisticated computational approaches are needed. nih.govscielo.br

Future research should focus on developing semi-mechanistic population pharmacokinetic models that can simulate the formation of the diketopiperazine derivative in vivo. nih.gov These models could incorporate a wide range of physiological and formulation-related variables to provide a more accurate prediction of impurity levels. Furthermore, the application of isoconversional kinetic analysis, a model-free method, can provide deeper insights into the reaction mechanism under different temperature conditions. conicet.gov.arresearchgate.net By simulating various scenarios, these advanced models can guide formulation development and help to establish more robust control strategies.

Innovative Analytical Techniques for Real-Time Monitoring of Diketopiperazine Formation

The development of rapid and sensitive analytical methods is essential for monitoring the formation of this compound in real-time. While High-Performance Liquid Chromatography (HPLC) is the current standard, it can be time-consuming. scielo.brnih.gov

Future research should explore innovative techniques that offer faster analysis times and the potential for online monitoring during manufacturing processes. A promising area is the use of thermal Fourier Transform Infrared (FT-IR) microspectroscopy. researchgate.netresearchgate.net This technique has shown the ability to qualitatively detect the formation of the diketopiperazine derivative in the solid state. researchgate.net Further development and validation of this and other spectroscopic methods could provide powerful tools for process analytical technology (PAT), enabling real-time control over impurity formation. Additionally, the development of stability-indicating methods using techniques like UPLC-MS/MS can aid in the identification of new degradation products. nih.gov

Green Chemistry Approaches for Impurity Mitigation in Enalapril Synthesis and Formulation

The pharmaceutical industry is increasingly embracing green chemistry principles to reduce its environmental impact. ijpsjournal.commdpi.com These principles can be applied to the synthesis and formulation of enalapril to minimize the formation of its diketopiperazine impurity.

One promising approach is the use of environmentally friendly solvents and catalysts in the manufacturing process. ijpsjournal.comturkjps.orgbeilstein-journals.org For instance, replacing traditional organic solvents with greener alternatives like water or ethanol (B145695) can significantly reduce the environmental footprint of the process. mdpi.com Another strategy involves the use of biocatalysis, which employs enzymes to carry out specific chemical transformations under mild conditions, potentially reducing the formation of unwanted byproducts. ijpsjournal.com

In formulation, the "in situ" conversion of enalapril maleate (B1232345) into a more stable salt form by incorporating suitable ionic excipients has shown promise in inhibiting the formation of the diketopiperazine derivative. nih.gov Research into these and other green chemistry approaches will be critical for developing more sustainable and impurity-free enalapril products.

Stereochemical Control and Purity of this compound Isomers

Enalapril has three chiral centers, leading to the possibility of several stereoisomers of its diketopiperazine degradation product. google.comgoogle.com The biological activity and potential toxicity of these isomers may differ, making their stereochemical control and analysis a critical area of research.

Q & A

Q. Tables

Table 1: Chromatographic Conditions for DKP Analysis

| Parameter | HPLC | HPTLC |

|---|---|---|

| Mobile Phase | Methanol-phosphate buffer (55:45) | Ethanol-water (80:20) |

| Detection | UV 215 nm | UV 215 nm |

| LOD | 10 ng/mL | 23.78 ng/band |

| Resolution (DKP) | ≥2.0 | Rf = 0.82 |

Table 2: Degradation Kinetics of Enalapril Under Stress

| Condition | Major Product | (Days) |

|---|---|---|

| Acidic (pH 3) | DKP, enalaprilat | 15 |

| Neutral (pH 7) | DKP | 30 |

| Thermal (70°C) | DKP | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。